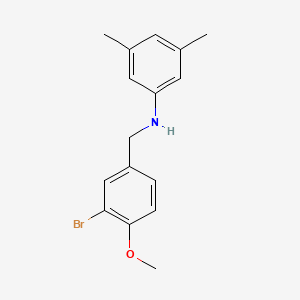![molecular formula C12H12O2S B5831940 {5-[(4-methylphenyl)thio]-2-furyl}methanol](/img/structure/B5831940.png)
{5-[(4-methylphenyl)thio]-2-furyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-[(4-methylphenyl)thio]-2-furyl}methanol, also known as MTMF, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTMF is a white crystalline solid with a molecular formula of C14H14OS and a molecular weight of 234.33 g/mol.
Wirkmechanismus
The exact mechanism of action of {5-[(4-methylphenyl)thio]-2-furyl}methanol is not fully understood. However, studies have suggested that {5-[(4-methylphenyl)thio]-2-furyl}methanol may exert its effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. Inhibition of this pathway may lead to a reduction in the production of pro-inflammatory cytokines and a decrease in pain and inflammation.
Biochemical and Physiological Effects:
{5-[(4-methylphenyl)thio]-2-furyl}methanol has been shown to have various biochemical and physiological effects. In a study conducted by Zhang et al., {5-[(4-methylphenyl)thio]-2-furyl}methanol was found to reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in mice models of inflammation. {5-[(4-methylphenyl)thio]-2-furyl}methanol was also found to reduce pain and inflammation in these models. In a study conducted by Li et al., {5-[(4-methylphenyl)thio]-2-furyl}methanol was found to induce apoptosis in human breast cancer cells through the activation of the caspase-3 pathway.
Vorteile Und Einschränkungen Für Laborexperimente
{5-[(4-methylphenyl)thio]-2-furyl}methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to the use of {5-[(4-methylphenyl)thio]-2-furyl}methanol in lab experiments. Its solubility in water is limited, which can make it difficult to use in certain assays. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of {5-[(4-methylphenyl)thio]-2-furyl}methanol. One potential direction is the development of {5-[(4-methylphenyl)thio]-2-furyl}methanol derivatives with improved solubility and potency. Another direction is the study of {5-[(4-methylphenyl)thio]-2-furyl}methanol in other disease models, such as autoimmune diseases and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of {5-[(4-methylphenyl)thio]-2-furyl}methanol and its potential side effects. Overall, the study of {5-[(4-methylphenyl)thio]-2-furyl}methanol has the potential to lead to the development of new therapies for various diseases.
Synthesemethoden
{5-[(4-methylphenyl)thio]-2-furyl}methanol can be synthesized through a multi-step process that involves the reaction of 2-furaldehyde with 4-methylphenylthioacetic acid in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to obtain {5-[(4-methylphenyl)thio]-2-furyl}methanol. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
{5-[(4-methylphenyl)thio]-2-furyl}methanol has shown potential applications in various fields of scientific research. In the field of medicinal chemistry, {5-[(4-methylphenyl)thio]-2-furyl}methanol has been studied for its potential as an anti-inflammatory and analgesic agent. In a study conducted by Zhang et al., {5-[(4-methylphenyl)thio]-2-furyl}methanol was found to inhibit the production of pro-inflammatory cytokines and reduce pain in mice models of inflammation. {5-[(4-methylphenyl)thio]-2-furyl}methanol has also been studied for its potential as an antitumor agent. In a study conducted by Li et al., {5-[(4-methylphenyl)thio]-2-furyl}methanol was found to induce apoptosis in human breast cancer cells.
Eigenschaften
IUPAC Name |
[5-(4-methylphenyl)sulfanylfuran-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c1-9-2-5-11(6-3-9)15-12-7-4-10(8-13)14-12/h2-7,13H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLFTJDKBHFSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-(2-furyl)acrylamide](/img/structure/B5831859.png)
![3-(2-furyl)-N-[2-(1-piperidinyl)phenyl]acrylamide](/img/structure/B5831865.png)
![ethyl [2-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5831871.png)
![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5831879.png)
![1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5831885.png)
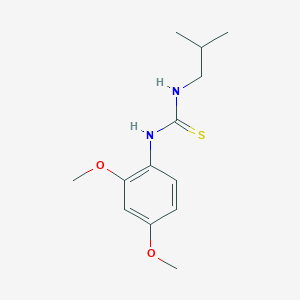
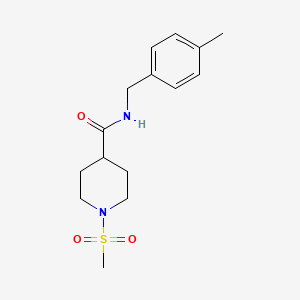
![N-(2-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5831894.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5831904.png)
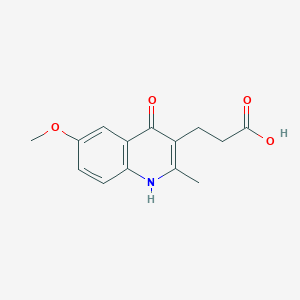
![3-chloro-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5831919.png)
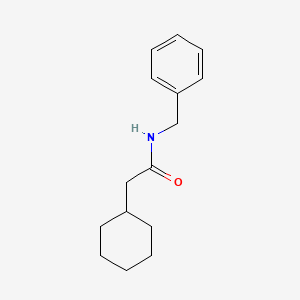
![N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B5831939.png)
